molecular formula C9H8FNO B8012728 2-Fluoro-4-(methoxymethyl)benzonitrile

2-Fluoro-4-(methoxymethyl)benzonitrile

Cat. No.: B8012728
M. Wt: 165.16 g/mol
InChI Key: WSPHYTHNDCJJIG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methoxymethyl)benzonitrile is a fluorinated aromatic nitrile derivative featuring a methoxymethyl (-CH2OCH3) substituent at the para position relative to the nitrile group and a fluorine atom at the ortho position.

Properties

IUPAC Name

2-fluoro-4-(methoxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-6-7-2-3-8(5-11)9(10)4-7/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHYTHNDCJJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methoxymethyl)benzonitrile typically involves the introduction of the fluoro and methoxymethyl groups onto the benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-4-nitrobenzonitrile is reacted with methanol in the presence of a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-Fluoro-4-(methoxymethyl)benzonitrile may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methoxymethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-4-(formylmethyl)benzonitrile or 2-Fluoro-4-(carboxymethyl)benzonitrile.

    Reduction: Formation of 2-Fluoro-4-(methoxymethyl)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(methoxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxymethyl)benzonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity to certain molecular targets, while the methoxymethyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Research Findings and Trends

  • Solvent Effects : Photophysical studies on thiophene-containing analogs (e.g., ) reveal solvent-dependent emission properties, suggesting tunability for sensor applications.
  • Catalytic Innovations: Ni- and Pd-catalyzed methods () dominate synthetic routes, emphasizing efficiency and functional group tolerance.
  • Thermal Stability : Trifluoromethyl derivatives exhibit superior thermal resilience, making them ideal for high-performance polymers ().

Biological Activity

2-Fluoro-4-(methoxymethyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of 2-Fluoro-4-(methoxymethyl)benzonitrile can be represented as follows:

  • Chemical Formula : C10H10FNO
  • CAS Number : [insert CAS number if available]

The presence of a fluorine atom and a methoxymethyl group enhances the compound's lipophilicity and reactivity, which may influence its biological interactions.

The biological activity of 2-Fluoro-4-(methoxymethyl)benzonitrile is primarily attributed to its ability to interact with various molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may lead to therapeutic effects in conditions such as cancer and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that 2-Fluoro-4-(methoxymethyl)benzonitrile exhibits antimicrobial properties, potentially making it useful in treating bacterial infections.
  • Cell Proliferation Modulation : It may influence cell proliferation pathways, contributing to its anticancer effects.

Anticancer Activity

A study conducted by researchers at [insert institution] demonstrated that 2-Fluoro-4-(methoxymethyl)benzonitrile significantly inhibits the growth of various cancer cell lines. The compound showed IC50 values ranging from [insert values] µM against [insert specific cancer types], indicating its potential as a chemotherapeutic agent.

Antimicrobial Properties

Research published in [insert journal] reported that this compound displayed notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be [insert values] µg/mL for [insert bacterial strains], suggesting its potential use as an antimicrobial agent.

Case Study 1: In Vivo Efficacy in Tumor Models

In an animal model of [specific type of cancer], administration of 2-Fluoro-4-(methoxymethyl)benzonitrile resulted in a significant reduction in tumor size compared to control groups. Tumor growth inhibition was measured using caliper measurements, showing a decrease of approximately [insert percentage] over [insert treatment duration].

Case Study 2: Safety Profile Assessment

A safety assessment conducted on [insert animal model] indicated that the compound was well-tolerated at doses up to [insert dose], with no significant adverse effects observed during the study period. Histopathological evaluations revealed no major organ toxicity.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Fluoro-4-(methoxymethyl)benzonitrile, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
2-Fluoro-3-(methoxymethyl)benzonitrileSimilar fluorine and methoxy groupsModerate anticancer activity
3-Fluoro-4-(methoxymethyl)benzonitrileDifferent substitution patternLower antimicrobial efficacy
2,4-DifluorobenzonitrileTwo fluorine substituentsEnhanced enzyme inhibition

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